![molecular formula C18H23N3O3 B11026660 2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11026660.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide, typically involves multi-step organic reactions. One common method involves the formation of the indole core through Fischer indole synthesis, followed by functionalization of the indole ring . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques like continuous flow synthesis and the use of automated reactors are becoming increasingly popular in the pharmaceutical industry to produce indole derivatives on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as acidic or basic environments, temperature control, and solvent choice are critical for achieving desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Overview
2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a synthetic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound features an indole core, which is known for its diverse biological activities, and a tetrahydro-pyran moiety that may enhance its pharmacokinetic properties.
The compound's structural features suggest potential applications in various therapeutic areas:
Anticancer Activity
Research indicates that compounds with indole structures often exhibit significant anticancer properties. Preliminary studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, similar indole derivatives have demonstrated IC50 values ranging from 10 to 30 µM against breast cancer cell lines, indicating their potential as anticancer agents.
Antimicrobial Properties
Indole derivatives are also known for their antimicrobial activities. The presence of the tetrahydro-pyran ring may enhance the compound's ability to interact with microbial targets. Studies suggest that modifications in the indole structure can lead to increased efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.
Neuroprotective Effects
Given the indole core's association with neuroactive compounds, this molecule may exhibit neuroprotective effects. Research into similar compounds has indicated potential mechanisms involving the modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related indole derivative in vitro against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated significant cytotoxicity with an IC50 value of approximately 25 µM for MCF-7 cells, suggesting that structural modifications can enhance anticancer activity.
Case Study 2: Antimicrobial Activity
In another study, derivatives similar to this compound were tested for their antimicrobial properties. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be around 128 µg/mL, demonstrating promising antimicrobial potential.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This compound may influence signaling pathways and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Tryptophan: An essential amino acid containing an indole ring.
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is unique due to its specific functional groups and structural modifications, which confer distinct biological activities and chemical properties compared to other indole derivatives .
Biological Activity
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from indole derivatives. The key steps include:
- Formation of the Indole Core : The indole structure is synthesized through cyclization reactions involving appropriate precursors.
- Acetylation : Acetylation of the amino group on the indole ring enhances its biological activity.
- Tetrahydropyran Derivative Formation : The incorporation of a tetrahydropyran moiety is achieved through nucleophilic substitution reactions.
Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the identity and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with indole structures have shown promising activity against various bacterial strains, including resistant strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5a | E. coli | 32 µg/mL |
5b | S. aureus | 16 µg/mL |
5c | P. aeruginosa | 64 µg/mL |
These results suggest that the incorporation of specific functional groups can enhance the antimicrobial efficacy of indole derivatives .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines and mediators, such as prostaglandins, which are critical in inflammatory pathways.
In a rat model of arthritis, compounds structurally similar to this compound exhibited an ED50 value indicating effective anti-inflammatory action at a dosage of 3 mg/kg . The IC50 for inhibiting prostaglandin production was found to be 50 nM, showcasing its potential as an anti-inflammatory agent .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Cytokine Release : It can downregulate the expression of pro-inflammatory cytokines like TNF-alpha and IL-6.
- Antioxidant Activity : Some studies indicate that indole derivatives possess antioxidant properties that contribute to their anti-inflammatory effects by scavenging free radicals .
Case Studies
Several case studies have highlighted the therapeutic potential of indole derivatives in treating various conditions:
- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in symptoms after administration of an indole derivative similar to our compound.
- Case Study 2 : Research on chronic inflammatory diseases indicated that patients receiving treatment with this class of compounds experienced reduced inflammation markers in serum.
Properties
Molecular Formula |
C18H23N3O3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(oxan-4-ylmethyl)acetamide |
InChI |
InChI=1S/C18H23N3O3/c1-13(22)20-16-3-2-4-17-15(16)5-8-21(17)12-18(23)19-11-14-6-9-24-10-7-14/h2-5,8,14H,6-7,9-12H2,1H3,(H,19,23)(H,20,22) |
InChI Key |
NKHUKUCRFDYNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3CCOCC3 |
Origin of Product |
United States |
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